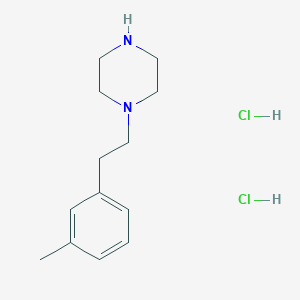

1-(3-Methylphenethyl)piperazine 2HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylphenethyl)piperazine 2HCl is a chemical compound with the molecular formula C₁₄H₂₄N₂·2HCl. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound features a phenethyl group attached to a piperazine ring, which is further protonated with hydrochloric acid.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-methylphenylacetic acid and piperazine.

Reaction Steps:

Esterification: The carboxylic acid group of 3-methylphenylacetic acid is converted to an ester using methanol and an acid catalyst.

Amide Formation: The ester is then reacted with piperazine to form the corresponding amide.

Hydrochloride Formation: The amide is treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: Large-scale production involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The phenethyl group can undergo oxidation to form various oxidized products.

Reduction: Reduction reactions can be performed on the piperazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various quinones and phenolic compounds.

Reduction Products: Piperazine derivatives with reduced functional groups.

Substitution Products: Amides, esters, and other substituted piperazines.

Applications De Recherche Scientifique

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Studied for its pharmacological properties, such as potential antipsychotic or antidepressant effects.

Industry: Employed in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

Molecular Targets and Pathways: The compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Pathways Involved: Potential pathways include those related to neurotransmitter release, receptor binding, and enzyme activity modulation.

Comparaison Avec Des Composés Similaires

Piperazine itself

1-(4-Methylphenethyl)piperazine

1-(2-Methylphenethyl)piperazine

Uniqueness: 1-(3-Methylphenethyl)piperazine 2HCl is unique due to its specific substitution pattern on the phenethyl group, which can influence its biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Would you like more information on any specific aspect of this compound?

Activité Biologique

1-(3-Methylphenethyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential pharmacological applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This compound features a piperazine ring substituted with a 3-methylphenethyl group, which contributes to its biological activity and interaction with various neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for 1-(3-Methylphenethyl)piperazine 2HCl is C12H18Cl2N2, and it possesses a unique structure that allows for diverse chemical modifications. This versatility makes it an interesting scaffold in drug design, particularly for developing new therapeutic agents targeting central nervous system disorders.

Biological Activity Overview

Research indicates that piperazine derivatives, including 1-(3-Methylphenethyl)piperazine dihydrochloride, exhibit a range of biological activities, primarily through their interactions with neurotransmitter receptors. These interactions can modulate dopaminergic and serotonergic pathways, which are critical in the treatment of various psychiatric conditions.

Key Biological Activities

- Antipsychotic Effects : Preliminary studies suggest that this compound may have antipsychotic properties, making it a candidate for further investigation in treating schizophrenia and related disorders.

- Dopaminergic Modulation : The compound has been shown to interact with dopamine receptors, influencing dopamine levels in specific brain regions such as the caudate nucleus and hypothalamus .

- Serotonergic Activity : Similar piperazine derivatives have demonstrated activity at serotonin receptors, which may contribute to their therapeutic effects in mood disorders.

The mechanism of action of 1-(3-Methylphenethyl)piperazine dihydrochloride involves its binding to various neurotransmitter receptors. The following table summarizes its interactions with key receptors:

| Receptor Type | Interaction Type | Effect |

|---|---|---|

| Dopamine Receptors | Agonist/Antagonist | Modulates dopamine release |

| Serotonin Receptors | Agonist | Influences mood regulation |

| Alpha-adrenergic | Antagonist | Potential anxiolytic effects |

Case Studies

Several studies have explored the biological effects of compounds structurally related to 1-(3-Methylphenethyl)piperazine dihydrochloride. For instance:

- Study on Dopaminergic Effects : In a study involving an aryl-1,4-dialkyl-piperazine derivative (I-893), doses ranging from 50-250 mg/kg were administered orally to rats. Results indicated a transient increase in dopamine content followed by a dose-dependent decrease, suggesting that similar compounds may facilitate dopamine release while inhibiting reuptake .

- Pharmacological Evaluation : A pharmacological evaluation highlighted the potential of piperazine derivatives to affect norepinephrine levels in the hypothalamus and frontal cortex, indicating their role in modulating stress responses and mood .

Propriétés

IUPAC Name |

1-[2-(3-methylphenyl)ethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-12-3-2-4-13(11-12)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQODBDEURECJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCN2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.